molecular formula C8H4BrNO3 B1532766 6-Bromobenzo[d]oxazole-2-carboxylic acid CAS No. 944907-30-6

6-Bromobenzo[d]oxazole-2-carboxylic acid

Cat. No. B1532766
CAS RN: 944907-30-6
M. Wt: 242.03 g/mol
InChI Key: CIMXFTLLAUVPOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromobenzo[d]oxazole-2-carboxylic acid is a chemical compound with the molecular formula C8H4BrNO3 . It is a specialty chemical that can be used in various applications .


Synthesis Analysis

The synthesis of oxazoles, such as 6-Bromobenzo[d]oxazole-2-carboxylic acid, often involves metal-free synthetic routes . These methods are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, low abundance, toxicity, significant generation of waste, and difficulty in separating from the reaction mixtures .


Molecular Structure Analysis

The molecular structure of 6-Bromobenzo[d]oxazole-2-carboxylic acid is represented by the formula C8H4BrNO3 . The molecular weight of this compound is 242.03 .


Chemical Reactions Analysis

Oxazoles, including 6-Bromobenzo[d]oxazole-2-carboxylic acid, can undergo various chemical reactions. For instance, they can participate in palladium-catalyzed direct arylation . They can also undergo a [2 + 2 + 1] annulation with terminal alkynes, nitriles, and oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Bromobenzo[d]oxazole-2-carboxylic acid include a molecular weight of 242.03 . Other properties such as density, boiling point, and melting point are not available .

Scientific Research Applications

Synthesis and Ligand Applications

6-Bromobenzo[d]oxazole-2-carboxylic acid serves as a precursor in the synthesis of various organic compounds and ligands. It participates in ligand-free copper-catalyzed synthesis processes, demonstrating its utility in generating substituted benzimidazoles, benzoxazoles, and other heterocyclic compounds. This synthesis is significant due to its efficiency, general applicability, and the ability to recycle the catalyst without loss of activity, highlighting the compound's role in sustainable chemical processes (Saha et al., 2009).

Antimicrobial and Anticancer Potential

Research indicates that derivatives of 6-Bromobenzo[d]oxazole-2-carboxylic acid exhibit promising antimicrobial and anticancer properties. Compounds synthesized from this acid have been tested against various microorganisms, including Gram-positive and Gram-negative bacteria, and have shown good to moderate antibacterial activity. Additionally, certain derivatives display anticancer properties, underscoring the compound's potential in developing new therapeutic agents (Chavan & Pai, 2007).

Catalysis and Homogeneous Catalysis

6-Bromobenzo[d]oxazole-2-carboxylic acid is also involved in the development of new classes of C−N donor ligands for homogeneous catalysis. Its derivatives have been utilized in coupling reactions, such as Heck and Suzuki C−C couplings, demonstrating the compound's versatility in catalytic applications and its contribution to the field of synthetic chemistry (César et al., 2002).

Crystal Engineering and Supramolecular Chemistry

The compound plays a role in crystal engineering and supramolecular chemistry, where its interactions with other molecules, such as carboxylic acid derivatives, are explored. Studies have focused on non-covalent interactions, leading to a better understanding of its binding capabilities, which is crucial for the design of molecular assemblies and materials with specific properties (Jin et al., 2012).

Corrosion Inhibition

Investigations into 6-Bromobenzo[d]oxazole-2-carboxylic acid derivatives have identified their effectiveness as corrosion inhibitors, offering protection for metals like copper in aggressive environments. These studies utilize various analytical techniques to understand the mechanism of action, demonstrating the compound's applicability in materials science and engineering (Chen et al., 2018).

properties

IUPAC Name

6-bromo-1,3-benzoxazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO3/c9-4-1-2-5-6(3-4)13-7(10-5)8(11)12/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMXFTLLAUVPOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)OC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80680021
Record name 6-Bromo-1,3-benzoxazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromobenzo[d]oxazole-2-carboxylic acid

CAS RN

944907-30-6
Record name 6-Bromo-2-benzoxazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944907-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-1,3-benzoxazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromobenzo[d]oxazole-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-Bromobenzo[d]oxazole-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
6-Bromobenzo[d]oxazole-2-carboxylic acid
Reactant of Route 4
6-Bromobenzo[d]oxazole-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
6-Bromobenzo[d]oxazole-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
6-Bromobenzo[d]oxazole-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.